3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using NH4OAc. This process allows access to pyrimido[4,5-d]pyrimidines with various substituents at positions 2 and 7 . Another method includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with DMF–DMA or HC(OEt)3 to form 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Scientific Research Applications
Synthesis of Novel Compounds : A study by El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives using a compound structurally similar to 3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione. The antimicrobial activity of some of these compounds was also tested, highlighting their potential biological significance (El-Agrody et al., 2001).
Antibacterial Properties : Another research by Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and evaluated their antibacterial properties. This study is significant as it provides insights into the antibacterial potential of pyrimidine derivatives, which may include compounds structurally related to this compound (Cieplik et al., 2008).
Oxidation Properties : A study by Nitta et al. (2005) investigated the synthesis and properties of related compounds, including their oxidation reactions under certain conditions. Such studies are crucial for understanding the chemical behavior and potential applications of pyrimidine derivatives in various fields (Nitta et al., 2005).
Synthesis of Diverse Derivatives : Wang et al. (2015) reported the synthesis of novel 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivatives, demonstrating the versatility in synthesizing diverse derivatives from compounds similar to this compound (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .
Mode of Action
It’s known that pyrimidine derivatives can exhibit a broad spectrum of biological activities, including antimicrobial, anti-cyclooxygenase, anti-convulsant, antitubercular, antitumor, anti-inflammatory, analgesic, antidiabetic, and antipsychotic .
Biochemical Pathways
Pyrimidine derivatives are known to have a wide range of chemotherapeutic effects including angiogenic, enzyme inhibitory effects, and anti-leshiminal activity .
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-(2-nitrophenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O4/c19-9-5-7-10(8-6-9)24-15(20)13-14(22-18(24)27)17(26)23-16(21-13)11-3-1-2-4-12(11)25(28)29/h1-8H,20H2,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASNZCZPIMDDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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